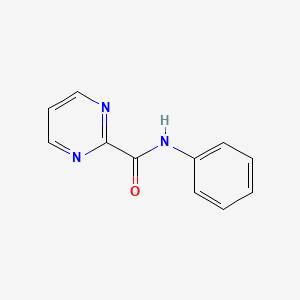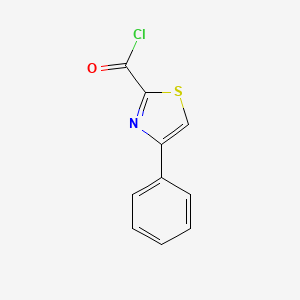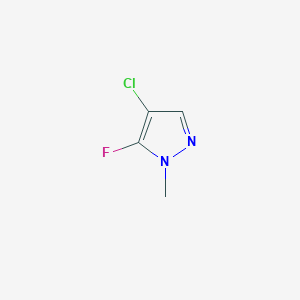
(S)-2-((R)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(®-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoicacid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(®-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoicacid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may include the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino groups and Fmoc (fluorenylmethyloxycarbonyl) for the guanidino groups. The reaction conditions often involve the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process may also include rigorous purification steps such as HPLC (high-performance liquid chromatography) to isolate the desired product.
化学反应分析
Types of Reactions
(S)-2-(®-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoicacid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino or guanidino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
(S)-2-(®-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of (S)-2-(®-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This selective binding is crucial for its potential therapeutic effects.
相似化合物的比较
Similar Compounds
L-Arginine: A naturally occurring amino acid with a similar guanidino group.
L-Citrulline: Another amino acid involved in the urea cycle, structurally related to L-Arginine.
L-Ornithine: An amino acid that plays a role in the urea cycle and is structurally similar to L-Arginine.
Uniqueness
(S)-2-(®-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoicacid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
属性
分子式 |
C12H26N8O3 |
|---|---|
分子量 |
330.39 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C12H26N8O3/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19)/t7-,8+/m1/s1 |
InChI 键 |
OMLWNBVRVJYMBQ-SFYZADRCSA-N |
手性 SMILES |
C(C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
规范 SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(6e)-6-Imino-1-[2-methyl-4-(propan-2-yl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13130477.png)

![tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate](/img/structure/B13130485.png)




![4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130506.png)

![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
